molecular formula C6H6F3IN2 B1322039 4-Iodo-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole CAS No. 824431-97-2

4-Iodo-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole

Cat. No. B1322039
M. Wt: 290.02 g/mol
InChI Key: GGSVXDGOBFDIRX-UHFFFAOYSA-N
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Description

The compound "4-Iodo-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole" is a derivative of the imidazole class, which is characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their diverse range of biological activities and applications in medicinal chemistry. The specific structure of this compound suggests potential reactivity due to the presence of an iodo substituent, which can be utilized in various chemical transformations.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the paper titled "An iodine/DMSO-catalyzed sequential one-pot approach to 2,4,5-trisubstituted-1H-imidazoles from α-methylene ketones" describes a one-pot synthesis approach for trisubstituted imidazoles, which could potentially be adapted for the synthesis of the compound . Additionally, the paper "Direct methylation and trifluoroethylation of imidazole and pyridine derivatives" provides insights into the functionalization of imidazole rings, which could be relevant for introducing the trifluoroethyl group.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be complex and is often studied using techniques such as X-ray crystallography, as seen in the paper "Synthesis, X-ray crystal structure, Hirshfeld surface analysis, DFT, MESP and molecular docking studies of 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole" . This paper's approach to structural analysis could be applied to "4-Iodo-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole" to determine its precise geometry and electronic properties.

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, including substitutions and rearrangements. The paper "Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine" discusses the reactivity of imidazole derivatives in the presence of triethylamine, which could be relevant for understanding the chemical behavior of the compound . Moreover, the paper "Divergent and regioselective synthesis of 1,2,4- and 1,2,5-trisubstituted imidazoles" explores the regioselectivity in the synthesis of trisubstituted imidazoles, which may provide insights into the reactivity of the iodo substituent in the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their substituents. The paper "Analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole as potential antibacterial agents" examines the structure-activity relationship of imidazole analogues, which can shed light on the potential biological activity of "4-Iodo-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole". The presence of electron-withdrawing groups such as the trifluoromethyl group is noted to be important for antibacterial activity, which could be relevant for the trifluoroethyl group in the compound of interest.

Scientific Research Applications

Synthesis Techniques

  • 4-Iodo-1H-imidazole has been synthesized from iodine and imidazole via substitute and deiodination reactions, proving the feasibility of creating compounds like 4-Iodo-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole. The structures of key intermediates were identified using 1H NMR, highlighting the methodology's reliability (Ru, 2011).

Chemistry and Reactions

  • Direct methylation and trifluoroethylation of imidazole derivatives have been achieved using specific reagents, offering a pathway to synthesize compounds like 4-Iodo-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole. This method provides high yields and is used to produce various room temperature ionic liquids (Zhang et al., 2003).

Material Science and Ionic Liquids

  • Imidazole-based compounds are critical in the development of room temperature ionic liquids (RTILs). The synthesis and characterization of derivatives, including those similar to 4-Iodo-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole, contribute significantly to this field, offering diverse applications in material science (Gao et al., 2004).

Pharmaceutical Chemistry

  • Imidazole derivatives play a crucial role in medical chemistry, used as building blocks for bioactive molecules. Variations in the N-1 atom of the imidazole ring, similar to the structural changes in 4-Iodo-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole, are common in synthesizing pharmacologically relevant compounds (Orhan et al., 2019).

Electrochemistry and Fuel Cells

  • Imidazole and its derivatives, including methylated forms, have been investigated as additives in high-temperature proton-conducting polymer electrolytes for fuel cells, demonstrating their potential in electrochemical applications (Schechter & Savinell, 2002).

Organic Synthesis and Catalysis

  • Trisubstituted imidazoles, akin to 4-Iodo-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole, have been synthesized using palladium-catalyzed cyclization, highlighting the versatility of imidazole derivatives in organic synthesis and catalysis (Zaman et al., 2005).

properties

IUPAC Name

4-iodo-2-methyl-1-(2,2,2-trifluoroethyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3IN2/c1-4-11-5(10)2-12(4)3-6(7,8)9/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSVXDGOBFDIRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CC(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621191
Record name 4-Iodo-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole

CAS RN

824431-97-2
Record name 4-Iodo-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-iodo-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole
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Synthesis routes and methods I

Procedure details

The title compound, MS: m/e=291.0 (M+H+), was prepared in accordance with the general method of example 1 from 5-iodo-2-methyl-1H-imidazole and 2,2,2-trifluoroethyl mesylate.
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Synthesis routes and methods II

Procedure details

4-Iodo-2-methyl-1H-imidazole (1.0 g, 4.8 mmol) was dissolved in 10 mL of DMF. Trifluoroethyl p-toluenesulfonate (4.89 g, 19.2 mmol) and cesium carbonate (1.57 g, 4.8 mmol) were added and the mixture was stirred for 18 h in a 50° C. oil bath. The reaction was cooled and taken up in ethyl acetate and water. The layers were separated, and the aqueous layer was extracted twice more with ethyl acetate. The combined organic layers were washed with water and brine, and dried over sodium sulfate. After evaporation, the residue was purified by silica gel chromatography (ethyl acetate/hexanes) to give 0.6 g (43%) of 4-iodo-2-methyl-1-(2,2,2-trifluoro-ethyl)-1H-imidazole. (M+H)+=291.
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